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Executive Summary
AZD4831, also known as mitiperstat, is a potent, orally bioavailable, and irreversible

mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing

enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and

macrophages.[1][2] It plays a critical role in the innate immune response by catalyzing the

formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), which are

used to destroy pathogens.[2] However, excessive or misplaced MPO activity is implicated in

the pathophysiology of numerous inflammatory and cardiovascular diseases by driving

oxidative stress and subsequent tissue damage.[3][4] AZD4831 is being developed as a

therapeutic agent to mitigate this pathological MPO-driven oxidative stress, with clinical

investigations primarily focused on heart failure with preserved ejection fraction (HFpEF).[1][5]

This technical guide provides an in-depth overview of AZD4831, its mechanism of action, and

its impact on oxidative stress pathways, supported by preclinical and clinical data.

Mechanism of Action of AZD4831
AZD4831 acts as a selective, covalent, and irreversible inhibitor of MPO.[1][2] The enzymatic

cycle of MPO involves its activation by hydrogen peroxide (H₂O₂) to a highly reactive

intermediate, "compound I".[1] AZD4831 is selectively oxidized by this activated form of MPO,

leading to the formation of a covalent bond with the heme moiety of the enzyme, thereby

irreversibly inactivating it.[2][6] This mechanism-based inhibition is highly specific to the active
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form of MPO, which is hypothesized to be the primary driver of pathological extracellular

oxidative stress.[7] The lower potency of AZD4831 against intragranular MPO suggests a

potentially limited impact on the essential microbicidal functions of neutrophils within

phagolysosomes.[1][8]

Signaling Pathway of MPO-Mediated Oxidative Stress
The following diagram illustrates the central role of MPO in generating reactive oxygen species

and the point of intervention for AZD4831.
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Figure 1: Mechanism of MPO-mediated oxidative stress and AZD4831 inhibition.
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Quantitative Data
The following tables summarize the key quantitative data for AZD4831 from in vitro, preclinical,

and clinical studies.

In Vitro Potency and Selectivity
Parameter Value Reference

MPO IC₅₀ 1.5 nM [1][9]

TPO IC₅₀ 0.69 µM [10]

Selectivity (TPO/MPO) >450-fold [1][9]

CYP3A4 IC₅₀ 6 µM [10]

Preclinical Efficacy in Zymosan-Induced Peritonitis
Mouse Model

AZD4831 Dose
(µmol/kg, oral)

MPO Activity
Inhibition in
Peritoneal Lavage

Statistical
Significance (p-
value)

Reference

0.01 Not significant ns [1]

0.1 Effective inhibition < 0.05 [1]

1
Dose-dependent

inhibition
< 0.0001 [1]

10
Stronger dose-

dependent inhibition
< 0.0001 [1]

Phase I Clinical Trial (NCT03136991) - Pharmacokinetics
in Healthy Male Volunteers
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Parameter Value Dosing Condition Reference

Half-life (t½) ~60 hours
Multiple ascending

doses
[6]

Time to Steady State ~10 days
Multiple ascending

doses
[6]

AUC
Proportional to dose

(5-405 mg)

Single ascending

dose, fasted
[7][11]

Cmax
Slightly more than

dose-proportional

Single ascending

dose, fasted
[7][11]

Effect of Food

Reduced absorption

rate, no substantial

effect on overall

exposure

45 mg single dose [7][11]

Phase IIa SATELLITE Trial (NCT03756285) - Efficacy in
HFpEF Patients
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Parameter
AZD4831 (5
mg daily)

Placebo
Confidence
Interval

p-value Reference

MPO Activity

Reduction

from Baseline

(Day 30)

69% -
95% CI: 36.3,

85.0
- [12]

Placebo-

Adjusted

MPO Activity

Reduction

(End of

Treatment)

75% -
95% CI: 48,

88
< 0.001 [5]

Change in

Coronary

Flow Velocity

Reserve

(CFVR)

No significant

difference

No significant

difference
-

Not

significant
[4][12]

Change in 6-

Minute Walk

Distance

(6MWD)

Numerical

increase
- -

Not

significant
[4][12]

Change in

NT-proBNP

No significant

difference

No significant

difference
-

Not

significant
[4][12]

Downregulate

d Protein

Biomarkers

CDCP1,

PRELP,

CX3CL1,

LIFR, VSIG2

- - - [3]

Experimental Protocols
In Vitro MPO Inhibition Assay (Chemiluminescent Assay)
This protocol is a generalized representation based on the principles described in the cited

literature.
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Reagents and Materials:

Purified human MPO

AZD4831 (or other test inhibitors)

Luminol (chemiluminescent substrate)

Hydrogen peroxide (H₂O₂)

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

96-well microplate (white, opaque)

Luminometer

Procedure:

1. Prepare serial dilutions of AZD4831 in the assay buffer.

2. In a 96-well plate, add the purified MPO enzyme to each well.

3. Add the different concentrations of AZD4831 to the respective wells and incubate for a

predefined period to allow for inhibitor binding.

4. Initiate the chemiluminescent reaction by adding a solution containing luminol and H₂O₂.

5. Immediately measure the light emission using a luminometer.

6. The MPO activity is proportional to the light intensity.

7. Calculate the percentage of inhibition for each AZD4831 concentration relative to a vehicle

control.

8. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Zymosan-Induced Peritonitis in Mice
This is a representative protocol for evaluating the in vivo efficacy of MPO inhibitors.
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Animals:

Male BALB/c mice (or other suitable strain).

Reagents and Materials:

AZD4831 formulated for oral gavage.

Zymosan A from Saccharomyces cerevisiae.

Sterile saline.

Peritoneal lavage buffer (e.g., PBS with EDTA).

Procedure:

1. Administer AZD4831 or vehicle orally to the mice.[1]

2. After a specified time (e.g., 2 hours), induce peritonitis by intraperitoneal injection of a

zymosan A suspension in sterile saline.[1][13]

3. After a further incubation period (e.g., 2-4 hours), euthanize the mice.[1]

4. Collect the peritoneal exudate by lavage with cold peritoneal lavage buffer.[14]

5. Centrifuge the lavage fluid to separate the cells from the supernatant.

6. Measure MPO activity in the cell-free supernatant using a suitable assay (e.g.,

chemiluminescent assay).[1]
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Figure 2: Experimental workflow for the zymosan-induced peritonitis model.
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Ex Vivo MPO Activity Assay in Whole Blood (from
Clinical Trials)
This protocol is based on the methodology used in the AZD4831 clinical trials.[7]

Sample Collection and Preparation:

Collect whole blood samples in K₂EDTA-containing tubes.

To induce neutrophil degranulation and MPO release, stimulate a portion of the blood with

zymosan A suspension.

Incubate the stimulated blood sample (e.g., 30 minutes at 37°C with rotation).

Centrifuge the sample to obtain plasma.

MPO Activity Measurement:

Analyze the MPO concentration and activity in the plasma using a validated assay (e.g.,

ELISA for concentration and a functional assay for activity).

Impact on Oxidative Stress and Inflammatory
Signaling Pathways
Inhibition of MPO by AZD4831 is expected to modulate downstream signaling pathways that

are activated by oxidative stress and inflammation. While direct studies on AZD4831's effects

on these specific pathways are limited, the known consequences of MPO activity provide a

strong basis for its mechanism of therapeutic action.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15] MPO-

derived oxidants, such as HOCl, can activate the NF-κB pathway, leading to the transcription of

pro-inflammatory cytokines and adhesion molecules.[16] By inhibiting MPO, AZD4831 is

hypothesized to reduce the activation of NF-κB, thereby downregulating the inflammatory

cascade.
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Figure 3: Postulated effect of AZD4831 on the NF-κB signaling pathway.

MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a

variety of stimuli, including oxidative stress.[17] MPO-mediated oxidative stress can activate

MAPK signaling cascades (e.g., p38, JNK, ERK), which contribute to inflammation and

apoptosis.[16] Inhibition of MPO by AZD4831 would be expected to attenuate the activation of

these pathways.
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Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates

the expression of a wide array of antioxidant and cytoprotective genes.[18][19] Under

conditions of oxidative stress, Nrf2 is activated and promotes cellular defense mechanisms.

While MPO inhibition primarily reduces the source of oxidative stress, there is a complex

interplay between pro-oxidant and antioxidant pathways. By reducing the overall oxidative

burden, AZD4831 may indirectly influence the cellular redox homeostasis regulated by the Nrf2

pathway.
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Figure 4: Interplay between MPO inhibition and the Nrf2 antioxidant response pathway.

Conclusion
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AZD4831 is a highly potent and selective irreversible inhibitor of myeloperoxidase that has

demonstrated significant target engagement in both preclinical models and human clinical

trials. By reducing the production of MPO-derived reactive oxygen species, AZD4831

represents a promising therapeutic strategy for diseases driven by oxidative stress and

inflammation, such as heart failure with preserved ejection fraction. The ongoing clinical

development of AZD4831 will further elucidate its therapeutic potential and its precise impact

on the complex network of oxidative stress-related signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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